molecular formula C9H7Cl2N B1454703 6-Chloroquinoline hydrochloride CAS No. 55377-25-8

6-Chloroquinoline hydrochloride

Cat. No. B1454703
CAS RN: 55377-25-8
M. Wt: 200.06 g/mol
InChI Key: QBYRZXJQQVDKAU-UHFFFAOYSA-N
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Description

6-Chloroquinoline hydrochloride is a chemical compound with the molecular formula C9H7Cl2N . It has a molecular weight of 200.07 . It is used in laboratory settings and is not recommended for medicinal, household, or other uses .


Synthesis Analysis

The synthesis of 6-chloroquinolines has been achieved via a three-component reaction of 2-aminoaryl ketones, α-methylene carbonyl compounds, and BTMA ICl4 in AcOH . This method involves the formation in situ of the chloroaminoaryl ketone using benzyltrimethylammonium tetrachloroiodate (BTMA ICl4) as a chlorinating agent .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C9H6ClN.ClH/c10-8-3-4-9-7(6-8)2-1-5-11-9;/h1-6H;1H . The compound has a mono-isotopic mass of 198.995560 Da .


Physical And Chemical Properties Analysis

This compound is a solid substance . It should be stored in a well-ventilated place and the container should be kept tightly closed . It should also be stored under inert gas .

Scientific Research Applications

Cancer Therapy Enhancement

6-Chloroquinoline hydrochloride and its analogs, such as chloroquine (CQ), show potential in enhancing cancer therapies. CQ, in particular, has been studied for its capacity to sensitize cell-killing effects by ionizing radiation and chemotherapeutic agents in a cancer-specific manner. The lysosomotrophic property of CQ appears significant for increasing efficacy and specificity in cancer treatments (Solomon & Lee, 2009).

Antiviral Effects

Chloroquine exhibits direct antiviral effects, inhibiting pH-dependent steps of the replication of several viruses including flaviviruses, retroviruses, and coronaviruses. Its effects against HIV replication are being tested in clinical trials. Chloroquine also has immunomodulatory effects, which could be beneficial in managing the inflammatory complications of viral diseases (Savarino et al., 2003).

Synthesis of Heterocyclic Quinones

This compound interacts with amides and thioamides to yield compounds like oxazoloquinoline and thiazoloquinoline diones. These compounds have been evaluated for their bactericidal activities, demonstrating the diverse potential applications of this compound in medicinal chemistry (Yanni, 1991).

Combination with Chemotherapeutic Drugs

Chloroquine is often used in combination with chemotherapeutic drugs and radiation in cancer treatment. It enhances the efficacy of tumor cell killing and is being studied for this purpose in multiple ongoing clinical trials. Interestingly, its sensitizing effects can occur independently of autophagy inhibition (Maycotte et al., 2012).

Repurposing in Oncology

Chloroquine and hydroxychloroquine, derivatives of this compound, are being repurposed in oncology. They sensitize tumor cells to a variety of drugs, potentiating therapeutic activity. These drugs also exhibit effects on the tumor microenvironment, including the tumor vasculature and immune system (Verbaanderd et al., 2017).

Novel Compounds and Compositions

Recent research focuses on the development of novel compounds and compositions based on the scaffold of chloroquine, demonstrating its versatile biochemical properties. These efforts explore the potential therapeutic applications of these compounds in various diseases beyond malaria (Njaria et al., 2015).

Antimicrobial Activities

Derivatives of 2-chloroquinoline have been synthesized and evaluated for their antimicrobial activities. Among these, certain compounds exhibited significant activity against various bacterial and fungal species, highlighting the antimicrobial potential of chloroquinoline derivatives (Tabassum et al., 2014).

Safety and Hazards

6-Chloroquinoline hydrochloride is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled with care, avoiding ingestion and inhalation .

Mechanism of Action

properties

IUPAC Name

6-chloroquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClN.ClH/c10-8-3-4-9-7(6-8)2-1-5-11-9;/h1-6H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBYRZXJQQVDKAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)Cl)N=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70682433
Record name 6-Chloroquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70682433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

55377-25-8
Record name 6-Chloroquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70682433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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